Product packaging for (E)-5-Nonen-2-one(Cat. No.:CAS No. 75606-70-1)

(E)-5-Nonen-2-one

Cat. No.: B12717097
CAS No.: 75606-70-1
M. Wt: 140.22 g/mol
InChI Key: RXFZCBZCGBDPDT-AATRIKPKSA-N
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Description

(E)-5-Nonen-2-one (CAS 27039-84-5) is a high-purity, unsaturated ketone supplied as a colorless to pale yellow clear liquid for research and development applications . This compound belongs to the class of organic compounds known as ketones and is characterized by its fruity, berry organoleptic properties, making it a compound of significant interest in flavor and fragrance science . The primary research value of this compound lies in its application as a key flavor and fragrance ingredient. It is listed under FEMA 4326 and has been evaluated by JECFA (JECFA Number 1845) . Researchers utilize it to study and replicate complex fruity accords in applications including baked goods, beverages, frozen dairy, and seasonings, with usage levels typically defined in parts per million . Its physical properties, including a boiling point of 197-198 °C and a refractive index of 1.433-1.439, are critical parameters for analytical method development and formulation stability studies . Product Specifications: CAS Number: 27039-84-5; Molecular Formula: C9H16O; Molecular Weight: 140.22; Assay (Min): 96%; Specific Gravity: 0.835-0.839 @ 25°C; Boiling Point: 197-198°C @ 760 mmHg . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or personal care products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B12717097 (E)-5-Nonen-2-one CAS No. 75606-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75606-70-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-non-5-en-2-one

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+

InChI Key

RXFZCBZCGBDPDT-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/CCC(=O)C

Canonical SMILES

CCCC=CCCC(=O)C

boiling_point

197.00 to 198.00 °C. @ 760.00 mm Hg

density

0.835-0.839

physical_description

Clear colourless or pale yellow liquid;  Fruit reminiscent of berries

solubility

very slightly
Sparingly soluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Ecological Distribution of E 5 Nonen 2 One

Identification in Biological Secretions

The compound is a notable component of the complex chemical arsenals used by certain insect species for communication and defense.

(E)-5-Nonen-2-one has been identified as a component of the cephalic secretions of the fire bee, Trigona (Oxytrigona) tataira. usda.gov The cephalic glands in these bees are a source of a diverse array of chemical compounds, with a significant emphasis on ketones. usda.gov Analysis of these secretions has revealed a complex mixture of saturated and unsaturated mono- and diketones. usda.gov The presence of 5-nonen-2-one (B12717071) is considered biosynthetically interesting due to its relationship with other identified ketones, such as E- and Z-3-nonen-2,5-dione. usda.gov

The cephalic secretion of T. (Oxytrigona) tataira is chemically distinct from that of other Trigona subgenera, which may produce different compounds like 2-alkanols, citral (B94496) isomers, or a series of methyl ketones and their corresponding carbinols. usda.gov

Table 1: Ketones Identified in the Cephalic Gland Secretion of Trigona (Oxytrigona) tataira (Data sourced from Bian, Z., et al., 1984) usda.gov

Compound Name Chemical Class
2-Heptanone (B89624) Saturated Monoketone
3-Hepten-2-one Unsaturated Monoketone
5-Hepten-2-one Unsaturated Monoketone
5-Nonen-2-one Unsaturated Monoketone
(E)-3-Hepten-2,5-dione Unsaturated Diketone
(Z)-3-Hepten-2,5-dione Unsaturated Diketone
(E)-3-Nonen-2,5-dione Unsaturated Diketone
(Z)-3-Nonen-2,5-dione Unsaturated Diketone
Heptan-2,5-dione Saturated Diketone
Nonan-2,5-dione Saturated Diketone

The chemical ecology of insects involves the use of compounds for mediating interactions within and between species. mdpi.comuni-bremen.de Ketones from the secretions of Oxytrigona bees, often called fire bees, function as potent allomones—chemicals that benefit the producer by affecting the behavior of a receiving species. usda.govusda.gov For instance, the related compounds (E)-3-heptene-2,5-dione and (E)-3-nonene-2,5-dione, found in the cephalic glands of Trigona (Oxytrigona) mellicolor, cause avoidance and reduce defensive behaviors in honeybees (Apis mellifera), which facilitates the plundering of their nests. usda.gov The mandibular gland secretions of these bees are known to be used in disrupting the organized defense of host bees during such raids. usda.gov

In a different context of insect chemical communication, isomers of nonenone play critical roles. In the non-ditrysian moth Eriocrania semipurpurella, the compound (Z)-6-nonen-2-one acts as a behavioral antagonist to the male sex pheromone. oup.com While the female produces specific alcohols as the primary pheromone components, it also releases (Z)-6-nonen-2-one, which inhibits the attraction of males. oup.com This demonstrates the specific and subtle roles that structurally similar ketones can play in regulating insect behavior.

Presence in Natural Products and Food Systems

Beyond insect secretions, ketones like this compound and its relatives are found as volatile components in plants, fungi, and as byproducts of food processing.

Volatile organic compounds (VOCs) are emitted by nearly all plants and fungi and are crucial for their interaction with the environment. nih.govmdpi.com This diverse group of chemicals includes alcohols, aldehydes, and ketones. nih.gov While the specific isomer this compound is not widely reported, the related compound (E)-3-nonen-2-one has been identified in the volatile profiles of several plants, including Akebia trifoliata, Arctostaphylos uva-ursi (bearberry), and Cistus creticus. nih.gov Additionally, other related nonenones and nonenals have been detected in the root volatiles of tomato plants (Solanum lycopersicum). mdpi.comnih.gov

Fungi are also known producers of a wide array of volatile ketones. mdpi.comaaem.pl For example, the endophytic yeast Naganishia sp. produces 2-heptanone as part of its antifungal VOC profile. mdpi.com The fungus Daldinia eschscholtzii, which has an antagonistic relationship with a coffee pathogen, emits volatiles that include the ketone 3-octanone. acs.org These examples highlight that ketones are common metabolites in the fungal kingdom, playing roles in their ecological interactions. aaem.placs.org

Table 2: Examples of Ketones Detected in Plant and Fungal Volatile Profiles (Data sourced from multiple studies) nih.govmdpi.comacs.org

Compound Name Source Organism Kingdom
(E)-3-Nonen-2-one Akebia trifoliata, Cistus creticus Plantae
2-Heptanone Naganishia sp. Fungi
3-Octanone Daldinia eschscholtzii Fungi
6-Methyl-5-hepten-2-one Watermelon (Citrullus lanatus) Plantae

The chemical profile of food is often altered by thermal processing, leading to the formation of new flavor and aroma compounds. researchgate.net The compound 3-nonen-2-one (B88694) has been shown to form during the processing of certain foods. reading.ac.uk In a study on pennywort (Centella asiatica L.) juice, 3-nonen-2-one was not detected in the fresh juice but was generated after thermal treatments like pasteurization and sterilization. reading.ac.uk The concentration of 3-nonen-2-one was significantly higher in sterilized juice compared to high-pressure processed juice, suggesting its formation is linked to high temperatures. reading.ac.uk

The formation of such ketones and related aldehydes, like (E)-2-nonenal, is often a result of the thermal oxidation and degradation of polyunsaturated fatty acids. researchgate.netmdpi.com This process, involving the cleavage of lipids, is a common pathway for the generation of many volatile compounds that contribute to the final aroma profile of cooked or processed foods. researchgate.netmdpi.com

Table 3: Formation of 3-Nonen-2-one in Processed Pennywort Juice (Data sourced from Che-Man, Y.B., et al., 2010) reading.ac.uk

Processing Method Mean Concentration (Area x 104) of 3-Nonen-2-one
Fresh Juice Not Found
High-Pressure Processed 16.8
Pasteurized 123.5
Sterilized 185.7

Biosynthetic Pathways and Precursor Elucidation for E 5 Nonen 2 One

Proposed Biogenetic Origins from Fatty Acid Metabolism

The foundational building blocks for (E)-5-Nonen-2-one are believed to be common fatty acids, which undergo significant alteration through established metabolic routes.

The biosynthesis of the related C9 ketone, (Z)-6-nonen-2-one, a pheromone precursor in the mountain pine beetle, Dendroctonus ponderosae, has been shown to derive from monounsaturated fatty acids. researchgate.netnih.gov Studies indicate that longer-chain unsaturated fatty acids serve as the initial substrates. nih.gov By analogy, it is proposed that the biosynthesis of this compound similarly begins with an unsaturated fatty acid, likely one with 16 or 18 carbon atoms. The double bond's position in the final product (at carbon 5) suggests that the initial substrate would be a monounsaturated or polyunsaturated fatty acid, which is then tailored by subsequent enzymatic steps. Potential fatty acid precursors would need to possess a double bond at a specific position that, after chain shortening, results in the C5-C6 double bond of the final product.

Table 1: Potential Fatty Acid Precursors for this compound Biosynthesis

Fatty Acid Chemical Formula Rationale for Potential Role
Oleic Acid C18H34O2 A common monounsaturated fatty acid that could be shortened via β-oxidation. The position of the double bond would require isomerization or initial desaturation at a different position.
Linoleic Acid C18H32O2 A common polyunsaturated fatty acid providing multiple double bonds, one of which could be retained in the final product after oxidation and chain shortening. researchgate.net

Fatty acid beta-oxidation is a primary metabolic process that systematically shortens long-chain fatty acids by removing two-carbon units in the form of acetyl-CoA. nih.govwikilectures.euaopwiki.org In the proposed pathway for this compound, a long-chain unsaturated fatty acid precursor is shortened through several cycles of beta-oxidation until a specific chain length (likely a C10 or C11 intermediate) is reached. nih.govresearchgate.net This process occurs primarily within the mitochondria and peroxisomes. aopwiki.orgmdpi.com The resulting shortened acyl-CoA is the direct precursor for the final enzymatic steps that yield the ketone. For instance, in the biosynthesis of the analogous (Z)-6-nonen-2-one, a longer-chain precursor is shortened via β-oxidation to ω-3-decenoic acid. nih.gov

Table 2: Key Steps in the Beta-Oxidation Pathway for Chain Shortening

Step Enzyme Reaction
1. Dehydrogenation Acyl-CoA Dehydrogenase Introduces a double bond between the α and β carbons of the acyl-CoA chain, producing FADH2.
2. Hydration Enoyl-CoA Hydratase Adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
3. Oxidation Hydroxyacyl-CoA Dehydrogenase Oxidizes the hydroxyl group to a keto group, producing NADH.

Enzymatic Transformations and Key Intermediates

Once the fatty acid precursor is shortened to the appropriate length, a series of specific enzymatic reactions are required to introduce the ketone functional group and ensure the correct isomeric form of the double bond.

To convert the shortened fatty acid intermediate (an acyl-CoA or a keto acid) into a ketone, a carbon atom must be removed from the carboxyl end. This is achieved through decarboxylation (removal of CO2) or decarbonylation. nih.govnih.govacs.org In the case of (Z)-6-nonen-2-one biosynthesis, the conversion from ω-3-decenoic acid is proposed to occur via one of these mechanisms. nih.govresearchgate.net Enzymatic decarboxylation of β-keto acids is a common metabolic reaction that yields a ketone. wikipedia.orglibretexts.org This reaction involves the formation of an enolate intermediate, which is then protonated to form the ketone. libretexts.org This suggests that the immediate precursor to this compound could be a β-keto acid, which is then decarboxylated by a specific decarboxylase enzyme.

The introduction of the double bond in the fatty acid precursor is a critical step catalyzed by desaturase enzymes. nih.gov These enzymes introduce double bonds at specific positions in the acyl chain. jst.go.jpwikipedia.org The formation of an unsaturated ketone like this compound requires the action of a desaturase on the initial long-chain saturated fatty acid substrate. pnas.orgfrontiersin.org The stereochemistry of the double bond ((E) or trans) is also determined by the specific desaturase enzyme. While most common desaturases produce cis double bonds, the existence of enzymes capable of forming trans double bonds has been documented, particularly in the biosynthesis of specialized secondary metabolites. nih.govpnas.org The desaturation event likely occurs early in the pathway, prior to the chain shortening by beta-oxidation.

Unsaturated ketones formed through these biosynthetic pathways can serve as intermediates for further enzymatic modifications, leading to a diversity of natural products. A well-documented example is the subsequent transformation of (Z)-6-nonen-2-one. This ketone is epoxidized by a cytochrome P450 enzyme to form 6,7-epoxynonan-2-one. researchgate.netnih.gov This keto-epoxide is a direct precursor to the bicyclic ketal pheromone, exo-brevicomin, following an enzyme-catalyzed cyclization. nih.govresearchgate.net This illustrates that a compound like this compound could potentially be a substrate for epoxidases, hydroxylases, or other modifying enzymes to generate more complex, biologically active molecules within an organism.

Table 3: Major Classes of Enzymes in the Biosynthesis of Unsaturated Ketones

Enzyme Class Function Relevance to this compound
Fatty Acid Desaturases Introduce double bonds into acyl chains. wikipedia.org Creates the C5-C6 alkene moiety in the fatty acid precursor. pnas.org
Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc. (β-Oxidation) Shorten fatty acid chains. wikilectures.eu Reduces the precursor chain to the correct C9 length. nih.gov
Decarboxylases/Decarbonylases Remove a carbon atom to form a ketone. acs.org Converts a β-keto acid intermediate to the final ketone product. nih.govwikipedia.org

Synthetic Methodologies and Chemical Transformations of E 5 Nonen 2 One

De Novo Synthetic Strategies for (E)-5-Nonen-2-one

The construction of the this compound carbon skeleton can be achieved through several strategic approaches, ranging from classic condensation reactions to modern catalytic methods.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic chemistry and represents a direct method for synthesizing α,β-unsaturated ketones. wikipedia.org This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, followed by a dehydration step to yield the conjugated enone. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, a crossed or mixed aldol condensation, specifically a Claisen-Schmidt condensation, is employed. libretexts.org This reaction involves the base-catalyzed reaction between acetone (B3395972) and butanal. Acetone, possessing acidic α-hydrogens, is deprotonated by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of butanal. The resulting β-hydroxy ketone intermediate readily undergoes dehydration upon heating, driven by the formation of a stable conjugated system, to yield 5-Nonen-2-one (B12717071). libretexts.org The formation of the thermodynamically more stable E-isomer is generally favored.

Table 1: Aldol Condensation for this compound Synthesis
Reactant 1 (Enolate Source)Reactant 2 (Electrophile)Key IntermediateFinal ProductReaction Type
AcetoneButanal7-hydroxy-5-nonen-2-oneThis compoundClaisen-Schmidt Condensation

Modern organic synthesis increasingly relies on catalytic methods to achieve high stereoselectivity. While specific catalytic syntheses for this compound are not extensively detailed, general methodologies for the stereospecific formation of E-alkenes are applicable. For instance, cooperative dual-catalyst systems, such as a combination of copper and nickel catalysts, have been developed for the hydroalkylation of terminal alkynes to produce E-alkenes with excellent stereospecificity and anti-Markovnikov selectivity. nih.gov This approach involves the hydrocupration of an alkyne, which controls the regio- and diastereoselectivity, followed by a nickel-catalyzed cross-coupling with an alkyl iodide. nih.gov

Another powerful technique is catalytic cross-metathesis, which can be used to form substituted alkenes. nih.gov Although challenges such as chemoselectivity can arise, the use of trisubstituted alkenes as starting materials can lead to efficient and highly stereoselective syntheses of other trisubstituted alkenes. nih.gov These advanced methods offer potential routes to this compound or its precursors with high control over the double bond geometry.

Beyond single-pot condensations, this compound can be constructed through multi-step sequences. These routes offer flexibility in introducing various functional groups and controlling stereochemistry. For example, a synthesis could begin with smaller, functionalized precursors that are coupled together. A Wittig reaction provides a classic method for alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. To synthesize this compound, one could envision the reaction between a phosphorane derived from 2-bromopropane (B125204) and butanal, followed by functional group manipulation to install the ketone.

Alternatively, a Grignard reaction could be used to form a key C-C bond. For example, reacting a Grignard reagent derived from a propyl halide with an appropriate α,β-unsaturated aldehyde could furnish a secondary alcohol, which could then be oxidized to the target ketone. Such multi-step approaches are fundamental in the synthesis of complex organic molecules. nih.gov

Reactive Pathways and Functional Group Interconversions of the this compound Skeleton

The dual functionality of this compound—a ketone and an alkene—makes it a substrate for a wide range of chemical transformations. Reactions can target the carbonyl group, the double bond, or both simultaneously.

The carbon-carbon double bond in this compound is susceptible to various oxidation reactions.

Ozonolysis : Oxidative cleavage of the double bond with ozone (O₃), followed by a workup step, will break the molecule at the C5-C6 position. vanderbilt.edu A reductive workup (e.g., with zinc or dimethyl sulfide) would yield butanal and 2-oxobutanal.

Epoxidation : Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, yielding (E)-5,6-epoxynonan-2-one.

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would add two hydroxyl groups across the double bond, resulting in the formation of 5,6-dihydroxynonan-2-one.

The carbonyl group and the double bond can be selectively or fully reduced using different reagents and conditions.

Catalytic Hydrogenation : This is a common method for reducing carbon-carbon double bonds. libretexts.org Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd-C) or platinum(IV) oxide (PtO₂) will typically reduce the alkene to an alkane, yielding 5-nonanone. vanderbilt.edulibretexts.org Under more vigorous conditions, the ketone may also be reduced.

Hydride Reductions : Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of ketones and aldehydes. In the case of α,β-unsaturated ketones, NaBH₄ often favors the 1,2-addition product, reducing the carbonyl group to a hydroxyl group to form (E)-5-nonen-2-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this transformation.

Complete Reduction : To reduce the ketone all the way to a methylene (B1212753) group (CH₂), specialized methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and HCl) reduction are employed on the saturated ketone (5-nonanone) obtained from initial hydrogenation. organic-chemistry.org The direct deoxygenation of the intermediate alcohol can also lead to the corresponding alkane. researchgate.net

Nucleophilic Addition Reactions, including Michael Additions

The chemical reactivity of this compound is largely dictated by the presence of two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4) of the α,β-unsaturated system. This dual reactivity allows the compound to undergo two primary types of nucleophilic addition reactions: direct (1,2-addition) to the carbonyl group and conjugate (1,4-addition), commonly known as the Michael addition, to the carbon-carbon double bond. researchgate.netuobabylon.edu.iq The pathway taken by a given nucleophile is dependent on factors such as the nature of the nucleophile ("hard" vs. "soft"), reaction conditions, and steric hindrance. researchgate.net

Direct (1,2-) Addition: In this pathway, a nucleophile directly attacks the electrophilic carbonyl carbon. researchgate.net This process involves the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. uobabylon.edu.iq Subsequent protonation of this intermediate yields an alcohol. researchgate.net This type of addition is generally favored by "hard," highly reactive nucleophiles, such as organolithium reagents and Grignard reagents, where the reaction is often irreversible and kinetically controlled. researchgate.net

Conjugate (1,4-) Addition (Michael Addition): The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net For this compound, the nucleophile attacks the β-carbon (C4), which bears a partial positive charge due to the electron-withdrawing effect of the conjugated carbonyl group. researchgate.netnih.gov This attack results in the formation of a resonance-stabilized enolate intermediate. nih.gov Protonation of this enolate, typically during workup, yields the final saturated ketone product. nih.gov This 1,4-addition is characteristic of "soft" or less basic nucleophiles, including organocuprates (Gilman reagents), enamines, thiols, and doubly stabilized carbanions like those derived from malonic esters. researchgate.netnih.gov The Michael reaction is thermodynamically controlled, forming a stable carbon-carbon single bond in place of a weaker carbon-carbon pi bond. nih.govorganic-chemistry.org

The competition between these two addition pathways is a key aspect of the chemical behavior of this compound.

Reaction TypeAttacked CarbonNucleophile TypeIntermediateFinal Product (after protonation)
1,2-Addition Carbonyl (C2)"Hard" (e.g., Grignard Reagents, Organolithiums)Tetrahedral AlkoxideTertiary Alcohol
1,4-Addition (Michael) β-Carbon (C4)"Soft" (e.g., Gilman Reagents, Enolates, Thiols)Resonance-Stabilized EnolateSaturated Ketone

Keto-Enol Tautomerism and its Chemical Implications

This compound, like other ketones possessing α-hydrogens, exists in equilibrium with its enol tautomers. wikipedia.orgwikipedia.org Tautomers are constitutional isomers that readily interconvert, and in this case, the process involves the migration of a proton and the shifting of a double bond. wikipedia.org The equilibrium between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group bonded to a double-bond carbon) is a fundamental characteristic of its chemistry. wikipedia.org

For this compound, two different enol forms are possible due to the presence of α-hydrogens on both C1 (a methyl group) and C3.

Enol form 1 (a dienol): Formed by the removal of a proton from C1, resulting in a hydroxyl group at C2 and a double bond between C1 and C2. This creates a conjugated diene system with the existing C5-C6 double bond.

Enol form 2 (a dienol): Formed by the removal of a proton from C3, leading to a hydroxyl group at C2 and a double bond between C2 and C3. This also results in a conjugated system.

Under normal conditions, the keto-enol equilibrium strongly favors the keto form for simple ketones, as the carbon-oxygen double bond is significantly stronger and more stable than a carbon-carbon double bond. wikipedia.orgarpgweb.com However, the stability of the enol form can be enhanced by factors such as conjugation. ijprajournal.com

The interconversion between the keto and enol forms can be catalyzed by either acid or base. wikipedia.orgrsc.org

Base-catalyzed mechanism: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol. arpgweb.comijprajournal.com

Acid-catalyzed mechanism: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like water) then removes an α-hydrogen, forming the C=C double bond of the enol. wikipedia.orgarpgweb.com

The primary chemical implication of keto-enol tautomerism is the dual reactivity it imparts. While the keto form is electrophilic at the carbonyl carbon, the enol form is nucleophilic at the α-carbon. wikipedia.org The enolate ion, the intermediate in the base-catalyzed process, is an even stronger nucleophile. This nucleophilicity allows the α-carbon to participate in a variety of important chemical reactions, including alkylations and aldol condensations.

Tautomer FeatureKeto Form (this compound)Enol Forms ((E)-Nona-1,5-dien-2-ol & (E)-Nona-2,5-dien-2-ol)
Functional Group Ketone (C=O)Alkene (C=C) and Alcohol (C-OH)
Relative Stability Generally much more stable arpgweb.comLess stable
Primary Reactivity Electrophilic at carbonyl carbonNucleophilic at α-carbon wikipedia.org
Bonding Strong C=O double bondWeaker C=C double bond arpgweb.com
Catalysis for Interconversion Acid or Base wikipedia.orgAcid or Base wikipedia.org

Derivatization for Enhanced Stability or Biological Probing

The carbonyl group of this compound is a key site for chemical derivatization. Such reactions are often employed to convert the liquid ketone into a stable, crystalline solid, which facilitates purification and characterization (e.g., through melting point determination and spectroscopy). nih.gov These derivatives can also be used to protect the carbonyl group during other synthetic transformations or to introduce new functionalities for biological probing.

Two of the most common derivatization reactions for ketones involve condensation with nitrogen-based nucleophiles: the formation of oximes and hydrazones.

Oxime Formation: this compound reacts with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a weak acid or base, to form an oxime. wikipedia.orgarpgweb.com An oxime is a compound containing a C=N-OH functional group. wikipedia.org This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the final product, this compound oxime. Oximes are generally more stable than their parent ketones and are often crystalline solids. wikipedia.org

Hydrazone Formation: The reaction of this compound with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields a hydrazone. researchgate.netwikipedia.org Hydrazones are characterized by the R₂C=N-NH₂ functional group. wikipedia.org The reaction mechanism is analogous to oxime formation, involving nucleophilic attack followed by elimination of a water molecule. Derivatives formed with 2,4-dinitrophenylhydrazine (B122626) are particularly useful as they are typically bright orange or red crystalline solids with sharp melting points, historically used for the qualitative identification of aldehydes and ketones. wikipedia.org

These derivatization reactions modify the chemical properties of the parent molecule. The conversion of the polar carbonyl group into a less polar C=N bond alters the molecule's stability, reactivity, and solubility. For biological applications, these derivatives can be used as stable intermediates for the synthesis of more complex molecules or as probes themselves, where the introduced nitrogen-containing group can participate in hydrogen bonding or act as a ligand for biological targets.

Derivatizing AgentChemical FormulaResulting Derivative ClassGeneral Structure of Functional Group
HydroxylamineNH₂OHOximeC=N-OH
HydrazineH₂N-NH₂HydrazoneC=N-NH₂
PhenylhydrazineC₆H₅NHNH₂PhenylhydrazoneC=N-NHC₆H₅
2,4-DinitrophenylhydrazineC₆H₃(NO₂)₂NHNH₂2,4-DinitrophenylhydrazoneC=N-NHC₆H₃(NO₂)₂

Biological Activities and Molecular Mechanisms of Action

Investigation of Enzyme Inhibition Profiles

The electrophilic nature of the β-carbon in the enone system makes (E)-5-Nonen-2-one a candidate for inhibiting enzymes through covalent modification, particularly those with nucleophilic residues in their active sites.

This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are recognized as inhibitors of Glutathione (B108866) S-Transferases (GSTs). nih.gov Analogous compounds such as 3-Nonen-2-one (B88694) and 5-Ethyl-3-nonen-2-one are documented inhibitors of GST. nih.govchemicalbook.inebi.ac.ukevitachem.com GSTs are a family of enzymes crucial for cellular detoxification, catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. The inhibition of GST by these ketones is attributed to the covalent reaction between the electrophilic β-carbon of the enone and the nucleophilic thiol group of the cysteine residue within the enzyme's active site or of the glutathione substrate itself. researchgate.netnih.gov This interaction, known as a Michael-type addition, can lead to the inactivation of the enzyme, thereby disrupting cellular detoxification pathways. researchgate.netacs.org

Structure-activity relationship (SAR) studies on α,β-unsaturated carbonyl compounds reveal key features that govern their reactivity and enzyme inhibition potential. The primary structural feature responsible for this activity is the polarized α,β-unsaturated system, which acts as a Michael acceptor. researchgate.net

Several molecular tendencies have been observed that influence the reactivity of these compounds with thiol-containing molecules like glutathione:

Unsaturation: Acetylenic (triple bond) substituted compounds are generally more reactive than their olefinic (double bond) counterparts. researchgate.net

Substitution Pattern: Compounds with a terminal double bond (vinyl ketones) tend to be more reactive than those with an internal double bond. researchgate.net

Steric Hindrance: The presence of substituents, such as a methyl group, on the vinyl carbons can decrease reactivity. This effect is more pronounced when the substitution is on the carbon atom farther from the carbonyl group. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Principles for α,β-Unsaturated Carbonyl Compounds' Reactivity with Thiols researchgate.net
Structural FeatureEffect on ReactivityRationale
Polarized α,β-UnsaturationConfers ReactivityEnables Michael-type addition with nucleophiles like thiols.
Terminal vs. Internal Double BondTerminal is more reactiveLess steric hindrance at the reaction site.
Substitution on Vinyl CarbonsDiminishes ReactivitySteric hindrance and electronic effects reduce electrophilicity.
Acetylenic vs. Olefinic MoietyAcetylenic is more reactiveIncreased electrophilicity and different geometry of the triple bond.

Role in Chemical Signaling and Pheromonal Systems

In the realm of chemical ecology, simple ketones often serve as building blocks or modulators in complex signaling systems, particularly for insect pheromones.

While direct evidence for this compound is limited, the analogous compound 6-Nonen-2-one is a well-established biosynthetic precursor to key pheromones in several species of bark beetles (Coleoptera: Scolytidae). thegoodscentscompany.com Specifically, (Z)-6-nonen-2-one is converted into exo-brevicomin, an aggregation pheromone, in species such as the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). slu.senih.gov The biosynthesis involves the epoxidation of the double bond in (Z)-6-nonen-2-one by a cytochrome P450 enzyme to form 6,7-epoxynonan-2-one. acs.orgnih.gov This keto-epoxide intermediate then undergoes an enzyme-catalyzed cyclization to form the bicyclic acetal (B89532) structure of exo-brevicomin. nih.govacs.org

Furthermore, the stereoisomer (E)-6-nonen-2-one is known to be the precursor for endo-brevicomin, demonstrating that the geometry of the double bond in the precursor ketone dictates the stereochemistry of the final pheromone product. slu.se This provides a strong analogous model for how this compound could potentially serve as a precursor in similar biosynthetic pathways.

Table 2: Pheromone Biosynthesis from Ketone Precursors in Bark Beetles slu.senih.govacs.org
Precursor CompoundKey IntermediateFinal PheromoneInsect Family
(Z)-6-Nonen-2-one(6S,7R)- and (6R,7S)-6,7-Epoxynonan-2-oneexo-BrevicominScolytidae (e.g., Dendroctonus ponderosae)
(E)-6-Nonen-2-oneNot fully elucidatedendo-BrevicominScolytidae

Beyond their role as biosynthetic precursors, nonenones can also directly influence insect behavior. In the leafminer moth Eriocrania semipurpurella, (Z)-6-nonen-2-one, which is found in the female pheromone gland, acts as a behavioral antagonist. researchgate.netnih.gov Its presence can inhibit the attraction of males to the primary pheromone components. researchgate.net This modulatory role is underscored by the discovery of specialized olfactory receptor neurons in the antennae of male moths that are specifically tuned to detect (Z)-6-nonen-2-one and the related nonan-2-one. nih.govbiologists.com The existence of these dedicated receptors highlights the importance of such ketones in the complex language of insect chemical communication, where they can act as synergists, antagonists, or precursors, thereby ensuring species-specific signaling.

Cellular and Subcellular Biological Interactions

The reactivity of the α,β-unsaturated carbonyl moiety drives the interaction of this compound at the cellular and subcellular levels. Predictive models and data from analogous compounds suggest that its primary interactions occur at membranes and with specific protein targets.

Based on its physicochemical properties, this compound is predicted to be localized in the cell membrane. foodb.cafoodb.ca At a molecular level, the principal mechanism of interaction for α,β-unsaturated carbonyl compounds is the formation of stable, covalent Michael-type adducts with cellular nucleophiles. researchgate.netacs.org The most significant targets are the highly nucleophilic thiol groups of cysteine residues found in proteins and in the antioxidant peptide glutathione. nih.gov These interactions can lead to the alteration of protein structure and function, depletion of cellular antioxidant defenses, and disruption of signaling pathways.

Furthermore, studies on related α,β-unsaturated carbonyl compounds have shown that they can interact with other biological macromolecules. This includes the formation of adducts with DNA, which can lead to genotoxic effects. bohrium.com There is also evidence that these compounds can induce apoptosis (programmed cell death), often through mechanisms involving the mitochondrial pathway. researchgate.net In some biological systems, viral movement proteins have been observed to interact with the cytoskeleton and the endoplasmic reticulum, suggesting that compounds interacting with such proteins could have effects at these subcellular sites. asm.org

Potential for Membrane Association and Interaction

This compound, an unsaturated aliphatic ketone, possesses structural characteristics that suggest a likelihood of interaction with cellular membranes. As a lipophilic molecule, it is anticipated to readily associate with the lipid bilayers that constitute cell membranes.

Databases containing physicochemical and biological information predict that 5-nonen-2-one (B12717071) is localized to the cell membrane. foodb.cafoodb.ca This prediction is supported by the general behavior of aliphatic ketones and their interaction with biological systems. The structure of this compound, which includes a nine-carbon chain, contributes to its nonpolar nature, favoring partitioning into the hydrophobic core of the cell membrane. ontosight.ai

The interaction of similar unsaturated aliphatic compounds with membranes has been documented. For instance, cis-2-Nonen-1-ol, a related unsaturated alcohol, is known to exert its antimicrobial effects by disrupting microbial cell membranes, leading to cell lysis. This suggests that the unsaturated alkyl chain and the polar ketone group of this compound could facilitate its insertion into and perturbation of the membrane structure. The presence of the double bond and the carbonyl group can influence the packing of lipid acyl chains, potentially altering membrane fluidity and function.

While direct experimental studies on the specific mechanisms of membrane interaction for this compound are limited, the collective evidence for related compounds points towards a significant potential for membrane association, which may underpin its biological activities.

Broader Biological Modulatory Effects (e.g., Neuroprotection for related isomers)

Research into the isomers of 5-nonen-2-one has uncovered significant biological modulatory effects, most notably in the area of neuroprotection. These findings highlight the therapeutic potential of this class of unsaturated ketones.

An isomer of 5-nonen-2-one, 3-Nonen-2-one , has been identified as a promising candidate for the treatment of Alzheimer's disease. Studies have indicated that 3-nonen-2-one possesses neuroprotective qualities and has the ability to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.

The neuroprotective effects of ketones, in general, are a subject of growing scientific interest. Ketone bodies have been shown to exert broad neuroprotective effects through various mechanisms. frontiersin.orgnih.gov These mechanisms include:

Reducing Oxidative Stress: Ketones can decrease the production of reactive oxygen species and enhance antioxidant defenses in neuronal cells. frontiersin.orgmdpi.com

Improving Mitochondrial Function: They can serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired, and improve mitochondrial efficiency. mdpi.com

Modulating Inflammation: Ketone bodies can suppress neuroinflammatory pathways, which are often implicated in neurodegenerative diseases. frontiersin.orgnih.gov

While these mechanisms are described for ketone bodies in general, they provide a plausible framework for understanding the neuroprotective actions of specific ketones like 3-nonen-2-one. The structural features of these small aliphatic ketones may allow them to intervene in these cellular pathways.

Beyond neuroprotection, isomers of 5-nonen-2-one exhibit other biological modulatory effects. For example, 3-nonen-2-one has been identified as an inhibitor of glutathione transferase (GST). nih.gov GST is a key enzyme in the detoxification of a wide range of xenobiotic and endogenous compounds. Inhibition of this enzyme can modulate various biochemical pathways and cellular responses.

The table below summarizes the key research findings related to the biological effects of 5-nonen-2-one and its isomer, 3-nonen-2-one.

CompoundBiological EffectResearch Finding
This compound Membrane AssociationPredicted to be localized to the cell membrane due to its lipophilic nature. foodb.cafoodb.ca
3-Nonen-2-one NeuroprotectionInvestigated for its ability to impede amyloid-beta aggregation, showing potential as a therapeutic for Alzheimer's disease.
3-Nonen-2-one Enzyme InhibitionActs as an inhibitor of glutathione transferase (GST). nih.gov
Ketone Bodies (General) NeuroprotectionExert protective effects by reducing oxidative stress, improving mitochondrial function, and modulating inflammation. frontiersin.orgnih.govmdpi.com

These findings underscore the importance of isomeric structure in defining the biological activity of a molecule. solubilityofthings.com While this compound is noted for its potential membrane interactions, its isomer, 3-nonen-2-one, demonstrates promising and distinct therapeutic properties, particularly in the context of neurodegenerative disease.

Metabolic Fate and Degradation Pathways of E 5 Nonen 2 One

In Vivo Biotransformation Mechanisms

The in vivo biotransformation of (E)-5-Nonen-2-one involves a series of reactions aimed at detoxification and excretion. These pathways include oxidation, reduction, and conjugation with endogenous molecules, ultimately leading to catabolism.

The metabolism of α,β-unsaturated carbonyls like this compound is heavily influenced by oxidative and reductive enzymes. nih.gov The primary reactions involve the reduction of the carbonyl group to a secondary alcohol and the reduction of the carbon-carbon double bond. Key enzyme families, including aldo-keto reductases (AKRs), alcohol dehydrogenases (ADHs), and aldehyde dehydrogenases (ALDHs), play a crucial role in the detoxification of these reactive species. nih.gov

Cytochrome P450 enzymes are also significant catalysts in the metabolism of unsaturated aldehydes, capable of undertaking both oxidative and reductive reactions. nih.gov For example, a structurally similar compound, 4-hydroxy-trans-2-nonenal (HNE), undergoes reduction to 1,4-dihydroxy-2-nonene and oxidation to 4-hydroxynonenoic acid. nih.govacs.org It is plausible that this compound is metabolized via analogous pathways, yielding (E)-5-nonen-2-ol through reduction of the ketone and subsequent saturation of the double bond.

Table 1: Key Enzyme Families in Carbonyl Metabolism

Enzyme Family General Function Potential Metabolite of this compound
Alcohol Dehydrogenases (ADHs) Interconversion of aldehydes/ketones and alcohols (E)-5-Nonen-2-ol
Aldo-Keto Reductases (AKRs) Reduction of aldehydes and ketones (E)-5-Nonen-2-ol
Aldehyde Dehydrogenases (ALDHs) Oxidation of aldehydes to carboxylic acids Not directly applicable to the ketone group, but relevant for potential aldehyde metabolites.

A primary detoxification route for electrophilic compounds such as α,β-unsaturated ketones is conjugation with the endogenous antioxidant glutathione (B108866) (GSH). encyclopedia.pub The thiol group of GSH can act as a nucleophile, attacking the electrophilic β-carbon of the unsaturated ketone in a Michael addition reaction. encyclopedia.pub This process can occur spontaneously or be catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). encyclopedia.pubnih.govresearchgate.net

This conjugation results in a more polar and water-soluble compound that can be more easily excreted from the body. encyclopedia.pub Research on other reactive aldehydes, such as (E)-4-hydroxynon-2-enal, has shown that their glutathione conjugates are significant metabolic products. nih.gov Similarly, the toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, is known to be detoxified via GST-catalyzed conjugation with GSH. nih.gov Therefore, the formation of a glutathione conjugate is a highly probable metabolic fate for this compound.

Following initial biotransformation, the resulting metabolites of this compound can enter general fatty acid catabolism pathways. The principal pathway for fatty acid degradation is beta-oxidation, a mitochondrial process that sequentially cleaves two-carbon units from the fatty acyl-CoA molecule to produce acetyl-CoA. wikipedia.orgdhingcollegeonline.co.in For unsaturated compounds like this compound, this process requires additional enzymes, such as enoyl-CoA isomerase, to reconfigure the double bond for compatibility with the beta-oxidation machinery. wikipedia.orglibretexts.org

An alternative, though typically minor, pathway is omega-oxidation. researchgate.net This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid to a carboxylic acid, creating a dicarboxylic acid. libretexts.orgresearchgate.net This dicarboxylate can then undergo beta-oxidation from either end. This pathway is often utilized for fatty acids that are poor substrates for direct beta-oxidation. libretexts.org

Environmental and Non-Enzymatic Degradation

Outside of biological systems, this compound is subject to degradation influenced by various environmental factors.

The stability of this compound can be compromised by exposure to environmental factors such as heat, light, oxygen, and varying pH levels. rsc.orgresearchgate.net Studies on similar flavor compounds in food matrices, like watermelon juice, have demonstrated that these factors can induce significant degradation. rsc.orgresearchgate.net Light, in particular, was shown to have the most substantial degradative effect on related aldehydes and ketones. researchgate.net The compound's flash point of 144 °F (62.2 °C) indicates a degree of volatility and flammability under thermal stress. parchem.com

Table 2: Environmental Factors Affecting Stability of Similar Carbonyls

Environmental Factor Observed Effect on Similar Compounds in Watermelon Juice rsc.orgresearchgate.net
Light Significant decrease in aldehyde and ketone concentrations; increase in corresponding alcohols. Rated as the most influential factor.
pH Obvious impact on turbidity; decrease in aldehyde content, particularly in acidic or alkaline conditions.
Oxygen Considerable effect on color; contributes to oxidative degradation.

| Heat | Decrease in some unsaturated aldehydes; slight increase in some ketones and alcohols. |

When subjected to thermal or oxidative stress, this compound is expected to break down into a variety of smaller, often more volatile, compounds. The thermal degradation of polymers, for instance, results in a complex mixture of degradation products. researchgate.net The photo-oxidative degradation of polyolefins is known to generate an array of long-chain alcohols, aldehydes, ketones, and carboxylic acids. nih.gov

In studies of complex mixtures like urban air particles, related compounds such as (E)-2-nonenal have been identified, suggesting environmental formation and persistence. copernicus.org Research on food products shows that under processing conditions involving heat or light, the concentration of unsaturated ketones like this compound typically decreases, corresponding with an increase in the formation of their alcohol counterparts, such as (E)-5-nonen-2-ol. rsc.orgresearchgate.net

Analytical Chemistry and Characterization in Complex Matrices

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating volatile and semi-volatile compounds. For (E)-5-Nonen-2-one, gas chromatography is particularly well-suited due to the compound's volatility.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of this compound. In this technique, the compound is first separated from other components in a sample based on its boiling point and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. etamu.edu This fragmentation pattern is crucial for the unambiguous identification of this compound. For instance, the mass spectrum of 5-nonen-2-one (B12717071) shows characteristic peaks that can be used for its identification. usda.gov

Quantitative analysis can be performed by comparing the peak area of this compound in a sample to that of a known concentration of a standard. ttb.gov This method has been used to determine the concentration of similar ketones in various matrices. jfda-online.comunizar.es For example, a study on Chinese mitten crabs identified and quantified 5-Nonen-2-one, noting its presence in larger quantities in the whole crab compared to the crab meat. jfda-online.com The use of an internal standard, such as 2-nonanol, can improve the accuracy of quantification. ttb.gov

Table 1: GC-MS Data for Ketones in Chinese Mitten Crab

Compound Concentration in Whole Crab (µ g/100g ) Concentration in Crab Meat (µ g/100g )
2-Heptanone (B89624) 30 Trace
2-Octanone 74 Trace
2-Nonanone 23 Trace
5-Nonen-2-one 41 Trace

Data sourced from a study on volatile compounds in Chinese mitten crab jfda-online.com

Gas chromatography-olfactometry (GC-O) is a specialized technique used to identify odor-active compounds in a sample. nih.gov As the separated compounds exit the gas chromatograph, the effluent is split, with one portion going to the mass spectrometer for identification and the other to a sniffing port where a trained panelist can assess the odor. pfigueiredo.orgmdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com This is particularly useful for confirming the molecular formula of this compound (C9H16O) and for distinguishing it from other compounds with the same nominal mass. acs.orgtandfonline.com The precise mass measurement helps in the definitive structural elucidation of unknown compounds isolated from complex mixtures. pnas.org

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. wisc.edu

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information about the carbon skeleton of the molecule. rsc.org

For this compound, NMR spectroscopy can confirm the presence of the ketone group, the double bond, and the specific arrangement of atoms in the molecule. nih.gov The coupling constants observed in the ¹H NMR spectrum can be used to confirm the (E)-stereochemistry of the double bond. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. libretexts.org For this compound, the IR spectrum would show a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1700–1750 cm⁻¹, and a band for the C=C stretch of the alkene. The presence of a band around 960–980 cm⁻¹ for the C-H out-of-plane bending would further support the (E) or trans configuration of the double bond.

Table 2: Spectroscopic Data for a Related Compound, (E)-3-Nonen-2,5-dione

Technique Key Signals/Bands
¹H NMR (400 MHz, CDCl₃) δ 6.91 (d, J = 14.8 Hz, 1 H), 6.82 (d, J = 14.8 Hz, 1 H), 2.70 (t, J = 6.9 Hz, 2 H), 2.35 (s, 3 H), 1.59 (m, 2 H), 1.40 (m, 2 H), 0.91 (t, J = 6.1 Hz, 3 H)
¹³C NMR (400 Hz, CDCl₃) δ 201.6, 199.3, 137.6, 137.3, 41.5, 28.5, 26.4, 22.6
IR (film) 1704, 1683 cm⁻¹
HRMS (EI) m/z calcd 154.0994, found, 154.0987

This data is for a structurally similar compound and illustrates the type of information obtained from these techniques. amazonaws.com

Application of Isotopic Labeling in Metabolic and Degradation Studies

Isotopic labeling is a powerful technique used to trace the fate of a compound through a chemical reaction or a metabolic pathway. wikipedia.org In this method, one or more atoms in the this compound molecule are replaced with a heavier, stable isotope (e.g., ¹³C or ²H) or a radioactive isotope. frontiersin.org

By following the labeled atoms, researchers can elucidate the metabolic or degradation pathways of this compound. nih.gov For example, if a ¹³C-labeled version of this compound is introduced into a biological system, the labeled carbon atoms can be tracked in the resulting metabolites using techniques like mass spectrometry or NMR. frontiersin.org This can reveal how the compound is broken down, what products are formed, and the rates of these processes.

This approach has been used to study the metabolism of various compounds and can be applied to understand the environmental fate of this compound or its transformation in biological systems. escholarship.org

Concluding Remarks and Future Research Directions

Advancements in Stereoselective Synthesis and Its Impact on Biological Studies

The stereochemistry of the double bond in 5-nonen-2-one (B12717071) is crucial for its biological activity and sensory properties. Future research should focus on developing more efficient and highly stereoselective synthetic methods for (E)-5-Nonen-2-one. While methods like aldol (B89426) condensation can be employed, achieving high (E)-selectivity often requires specific catalysts and reaction conditions. ontosight.ai Innovations in organocatalysis and transition-metal catalysis could provide novel routes to this compound with high purity and yield. researchgate.net For instance, the development of novel pyrrolidine (B122466) imide organocatalysts has shown promise for the direct, stereoselective preparation of (E)-α,β-unsaturated ketones. researchgate.net Such advancements would not only be significant from a chemical synthesis perspective but would also provide researchers with well-defined stereoisomers to conduct more precise biological studies, helping to elucidate the specific roles of the (E) and (Z) isomers in biological systems.

Comprehensive Elucidation of Biosynthetic and Metabolic Pathways in Diverse Organisms

While this compound has been identified as a natural product, its biosynthetic and metabolic pathways are not yet fully understood. Future research should aim to comprehensively elucidate these pathways in a variety of organisms, including plants, insects, and microorganisms. It is hypothesized that, similar to other unsaturated ketones, its biosynthesis may involve the fatty acid metabolism pathway. foodb.calumenlearning.com For instance, the biosynthesis of other related volatile compounds in mites is thought to originate from precursors like linoleic acid and oleic acid. pnas.org Isotopic labeling studies and the identification of key enzymes, such as those involved in the Baeyer–Villiger oxidation of aldehydes, could provide definitive evidence for the biosynthetic route. pnas.org Understanding how this compound is synthesized and metabolized will provide valuable insights into its ecological roles and may enable the biotechnological production of this valuable flavor compound.

Deeper Understanding of Structure-Activity Relationships for Biological Applications

The biological activity of α,β-unsaturated ketones is highly dependent on their molecular structure. tandfonline.comqsardb.org Future investigations should focus on establishing a more detailed structure-activity relationship (SAR) for this compound and its analogues. This would involve synthesizing a series of related compounds with variations in chain length, the position of the double bond, and the nature of the substituents. These analogues could then be tested for their biological activities, including their sensory properties, antimicrobial effects, and their potential as enzyme inhibitors. For example, studies on other α,β-unsaturated carbonyl compounds have shown that features such as terminal vinyl substitution and the absence of bulky substituents near the reactive center can enhance their biological effects. tandfonline.comnih.gov A deeper understanding of these relationships will guide the design of new molecules with enhanced or specific biological functions for applications in the food, fragrance, and potentially pharmaceutical industries. researchgate.net

Development of Highly Sensitive and Selective Analytical Methods for Trace Analysis

As a volatile organic compound (VOC), this compound is often present in complex matrices at very low concentrations. nih.gov The development of more sensitive and selective analytical methods is crucial for its accurate detection and quantification in various samples, from food products to biological tissues. While gas chromatography-mass spectrometry (GC-MS) is a commonly used technique, future research could explore advancements such as multi-dimensional GC-MS (MDGC-MS) and the use of novel stationary phases for improved separation of isomers and other closely related compounds. nih.govthermofisher.com Furthermore, the development of solvent-free sample preparation techniques, such as dynamic headspace sampling and solid-phase microextraction (SPME), will be important for minimizing analytical interferences and improving detection limits. intertek.commdpi.com These advanced analytical capabilities will be essential for detailed studies on its natural occurrence, biosynthesis, and metabolism.

Exploration of New Biological Functions and Therapeutic Potentials of this compound and its Analogues

The current known biological role of this compound is primarily as a flavoring agent. ebi.ac.uk However, the broader class of ketones, and specifically α,β-unsaturated ketones, has been shown to possess a range of biological activities. nih.govresearchgate.net Future research should explore the potential for new biological functions and therapeutic applications of this compound and its structurally related analogues. For instance, long-chain aliphatic ketones isolated from medicinal plants have demonstrated potential in preventing degenerative diseases. researchgate.net Given that other ketones have shown promise in areas such as cardiometabolic disease and inflammation, it would be worthwhile to investigate whether this compound or its derivatives exhibit similar properties. google.comnih.govahajournals.orgphysiology.org Such exploratory research could uncover novel applications for this compound beyond its current use in the flavor industry.

Q & A

Basic Research Questions

Q. What established synthesis methods are available for (E)-5-Nonen-2-one, and how can experimental parameters (e.g., catalysts, temperature) be optimized for purity and yield?

  • Methodological Answer : The synthesis of this compound typically employs Claisen condensation or oxidation of allylic alcohols. For optimization, systematically vary catalysts (e.g., palladium-based vs. enzymatic), reaction temperatures (40–80°C), and solvent systems (polar vs. nonpolar). Monitor purity via GC-MS and quantify yield gravimetrically. Document parameters in a reaction table (e.g., Table 1: Catalyst Type vs. Yield%) to identify trends. Ensure reproducibility by adhering to protocols in peer-reviewed journals and depositing detailed procedures in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.